molecular formula C11H24NO+ B12520365 N,N,N-Triethyl-2-oxopentan-1-aminium CAS No. 676166-60-2

N,N,N-Triethyl-2-oxopentan-1-aminium

Cat. No.: B12520365
CAS No.: 676166-60-2
M. Wt: 186.31 g/mol
InChI Key: QGXYMDYQQVHEQZ-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-2-oxopentan-1-aminium is a quaternary ammonium compound characterized by the presence of three ethyl groups and a 2-oxopentan-1-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-oxopentan-1-aminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of triethylamine with 2-oxopentan-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-oxopentan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new quaternary ammonium compounds with different substituents.

Scientific Research Applications

N,N,N-Triethyl-2-oxopentan-1-aminium has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the study of membrane transport and ion channel function due to its ability to interact with biological membranes.

    Industry: The compound is used in the formulation of surfactants and detergents, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-2-oxopentan-1-aminium involves its interaction with molecular targets such as ion channels and membrane proteins. The compound can modulate the activity of these targets by altering their conformation or by facilitating the transport of ions across membranes. This modulation can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-2-oxopentan-1-aminium: Similar in structure but with methyl groups instead of ethyl groups.

    N,N,N-Triethyl-3-oxopentan-1-aminium: Similar but with the oxo group at a different position.

    N,N,N-Triethyl-2-oxobutan-1-aminium: Similar but with a shorter carbon chain.

Uniqueness

N,N,N-Triethyl-2-oxopentan-1-aminium is unique due to its specific combination of ethyl groups and the 2-oxopentan-1-aminium moiety. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

676166-60-2

Molecular Formula

C11H24NO+

Molecular Weight

186.31 g/mol

IUPAC Name

triethyl(2-oxopentyl)azanium

InChI

InChI=1S/C11H24NO/c1-5-9-11(13)10-12(6-2,7-3)8-4/h5-10H2,1-4H3/q+1

InChI Key

QGXYMDYQQVHEQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C[N+](CC)(CC)CC

Origin of Product

United States

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